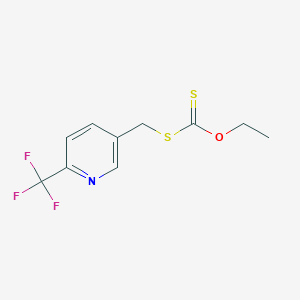

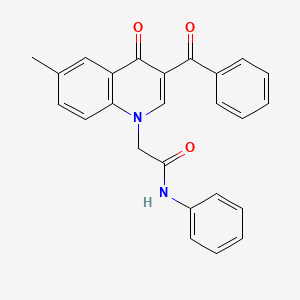

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . N-Methylbenzamide is a potent PDE10A inhibitor .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid or methylbenzoic acid and amine derivatives . The products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds like 2-methylimidazole has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis

Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the properties of N-Methylbenzamide were determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Aplicaciones Científicas De Investigación

One study describes the synthesis of 3-amino-2-carbamoylthiophene derivatives, achieved by reacting methyl 3-aminothiophene-2-carboxylate with saturated aqueous ammonia. These derivatives were further reacted with cycloalkanones to form imines, indicating the versatility of thiophene derivatives in synthesizing various organic compounds (Klemm, Wang, & Hawkins, 1995).

Another research effort explored the palladium iodide catalyzed multicomponent carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This study showcases the complex reactions thiophene derivatives can undergo, leading to a range of functionalized compounds with potential applications in pharmaceuticals and materials science (Mancuso et al., 2014).

Chemical Properties and Interactions

The crystal structure and computational study of methyl-3-aminothiophene-2-carboxylate, a related compound, reveal its crystallization in the monoclinic system and the presence of various inter- and intra-interactions, such as hydrogen bonding and weak C–H⋯S interactions. This study provides insights into the molecular interactions and properties of thiophene derivatives, which are crucial for understanding their behavior in various applications (Tao et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPZMRRGAPZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(SCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329609 |

Source

|

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

389065-21-8 |

Source

|

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

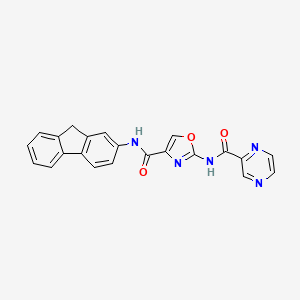

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

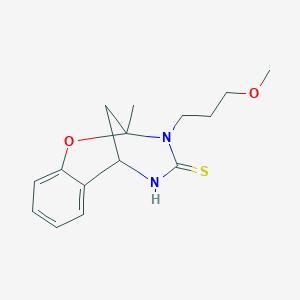

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

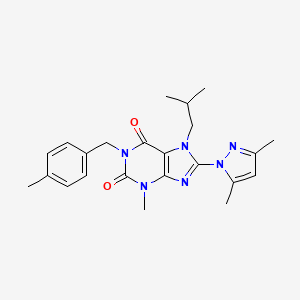

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)